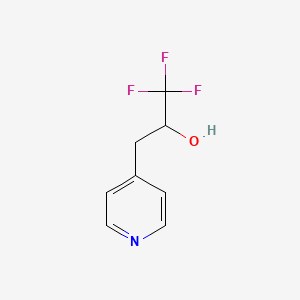

1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-ol

Descripción general

Descripción

1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-ol, also known as 4-trifluoromethylpyridine, is an organic compound with a molecular formula of C6H5F3NO. It is a colorless liquid with a strong, pungent odor and it is soluble in water, alcohols, and other organic solvents. This compound has many uses in the laboratory and in industry, and it is a common starting material for the synthesis of many other organic compounds.

Aplicaciones Científicas De Investigación

Metabolism of FPP-3 in Rats

The study focused on the metabolism of 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), an anti-inflammatory agent, in rats. After a single intravenous injection, various metabolites were identified, including M1 (1-furan-2-yl-3-pyridin-2-yl-propan-1-one) and M2 (1-furan-2-yl-3-pyridin-2-yl-propan-1-ol). The study provided insights into the metabolic fate of FPP-3 in vivo, highlighting the significant excretion of metabolites into the urine (Lee, Jeong, Lee, & Jeong, 2007).

Metabolism and Excretion of PF-00734200

The disposition of PF-00734200, a dipeptidyl peptidase IV inhibitor, was examined in rats, dogs, and humans. The study revealed that the majority of radioactive doses were detected in the urine of dogs and humans and in the feces of rats. Key metabolic pathways and metabolites were identified, providing a comprehensive understanding of the compound's pharmacokinetics (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).

Pharmacokinetic and Metabolic Characterization of a Microtubule-Stabilizing Triazolopyrimidine

The study focused on the pharmacokinetics, pharmacodynamics, and metabolism of a brain-penetrant microtubule-stabilizing compound. The findings revealed that the compound exhibits a longer brain than plasma half-life, suggesting potential for selective CNS accumulation. The study also highlighted the rapid oxidation of the compound in plasma to form a comparatively inactive carboxylic acid metabolite (Cornec, James, Kovalevich, Trojanowski, Lee, Smith, Ballatore, & Brunden, 2015).

Metabolism and Pharmacokinetic Characterization of Dipeptidyl Peptidase Inhibitor PF-00734200

This study detailed the metabolism and pharmacokinetics of PF-00734200 in various species, including rats, dogs, and humans. The findings provided insight into the compound's elimination pathways, involving both metabolism and renal clearance, and identified major metabolic pathways and metabolites (Sharma et al., 2012).

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-pyridin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4,7,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDRDAFWWYWCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)

![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)

![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)

![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)